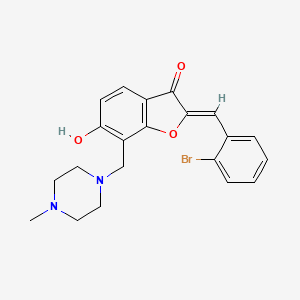

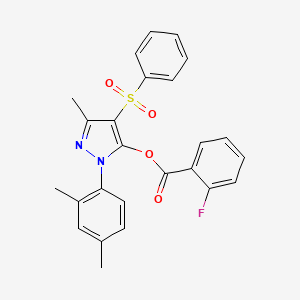

![molecular formula C21H27N5O4 B2893881 9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-92-7](/img/structure/B2893881.png)

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a component of aromatic compounds) with two methoxy groups attached. Methoxy groups are often used in medicinal chemistry to improve the potency and bioavailability of drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely show the planar purine ring system, with the 2,4-dimethoxyphenyl and 2-methylpropyl groups causing some steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups. For example, the presence of the purine ring and the 2,4-dimethoxyphenyl group could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The development of new synthetic pathways for purine derivatives, including those similar to the mentioned compound, has been a focus of research. For instance, studies have shown the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through multi-step processes, highlighting the versatility and complexity of synthesizing such compounds (Ondrej imo, A. Rybár, J. Alföldi, 1995).

Electrochemical Studies

- Research into the electrochemical properties of related purine compounds, such as 9-methylxanthine, reveals intricate oxidation processes that can inform the electrochemical behavior of similar purine-based molecules. This could have implications for the development of novel electrochemical sensors or materials (Michael T. Cleary, James L. Owens, Glenn Dryhurst, 1981).

Pharmaceutical Applications

- The synthesis and evaluation of substituted pyrimidines, including pyrido[1,2-a]pyrimidine derivatives for urease inhibition, have been explored. This research contributes to the understanding of the biological activity of purine-based compounds and their potential as therapeutic agents (A. Rauf, Sumaira Liaqat, et al., 2010).

Photophysical Properties

- Studies on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives showcase the potential of purine and pyrimidine analogs in developing pH sensors and other photophysical applications. This highlights the versatility of purine-based compounds in materials science and sensor technology (Han Yan, Xinlei Meng, et al., 2017).

Medicinal Chemistry

- The investigation into new arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragments illustrates the potential of purine derivatives in drug discovery, particularly in designing compounds with specific receptor affinities. This research underscores the medicinal chemistry applications of purine analogs (Sławomir Jurczyk, M. Kołaczkowski, et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-13(2)12-26-19(27)17-18(23(3)21(26)28)22-20-24(9-6-10-25(17)20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11,13H,6,9-10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABFDKYWAQKYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,4-dimethoxyphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

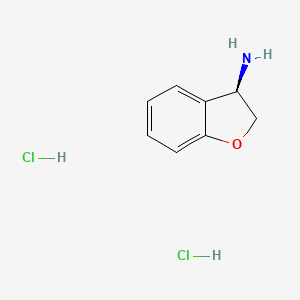

![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)

![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)

![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)